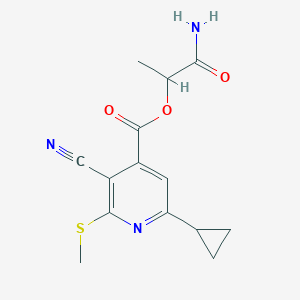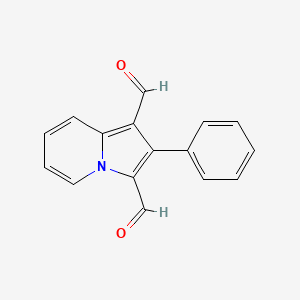
2-Phenylindolizine-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylindolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . It is a nitro compound that has been utilized in the synthesis of various pharmaceuticals and drugs . This compound is known for its solubility in water and its ability to inhibit the acetylation of sirtuin 1 by inhibiting its deacetylase activity .
Métodos De Preparación
The synthesis of 2-Phenylindolizine-1,3-dicarbaldehyde involves several methods, including classical methodologies such as the Scholtz or Chichibabin reactions . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and approaches based on oxidative coupling . Industrial production methods often involve radical-induced synthetic approaches due to their efficiency in heterocycle construction and high atom- and step-economy .
Análisis De Reacciones Químicas
2-Phenylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electrophiles such as I⁺ and CHO⁺ . Major products formed from these reactions include 5-formyl- and 5-iodoindolizine . The compound’s ability to inhibit the acetylation of sirtuin 1 also plays a significant role in its chemical reactivity .
Aplicaciones Científicas De Investigación
2-Phenylindolizine-1,3-dicarbaldehyde has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and drugs . In biology, it inhibits cancer cell proliferation in vitro and colorectal carcinoma growth in vivo . In chemistry, it serves as a precursor for the synthesis of advanced functional dyes with excellent fluorescence properties .
Mecanismo De Acción
The mechanism of action of 2-Phenylindolizine-1,3-dicarbaldehyde involves the inhibition of the acetylation of sirtuin 1 by inhibiting its deacetylase activity . This inhibition prevents the deacetylation of acetylated histones, leading to an increase in the transcription of genes regulated by histone acetylation . The compound’s ability to inhibit cancer cell proliferation is also linked to this mechanism .
Comparación Con Compuestos Similares
2-Phenylindolizine-1,3-dicarbaldehyde is unique due to its specific inhibition of sirtuin 1 and its applications in cancer research . Similar compounds include other indolizine derivatives such as 5-formylindolizine and 5-iodoindolizine . These compounds share similar structural features but differ in their specific biological activities and applications .
Propiedades
IUPAC Name |
2-phenylindolizine-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYDURVFFIHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2532909.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)
![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)
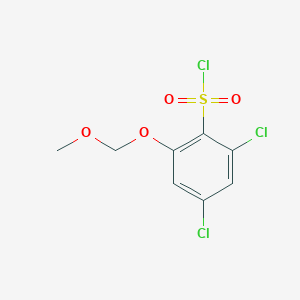
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)

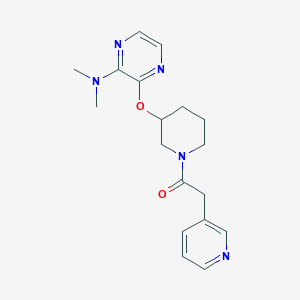
![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)
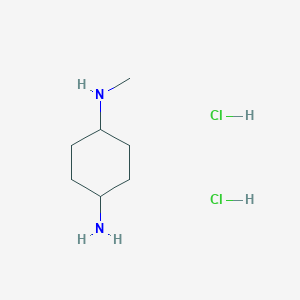
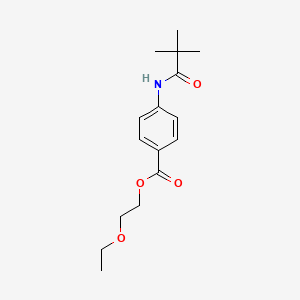
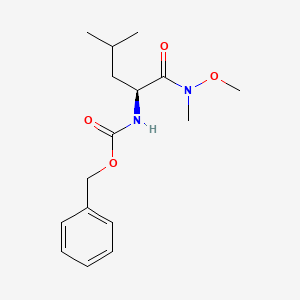
methanone](/img/structure/B2532928.png)
![N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2532930.png)
